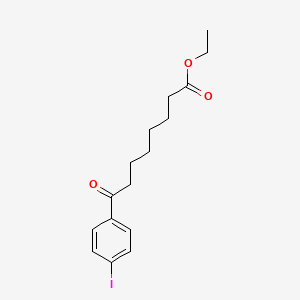

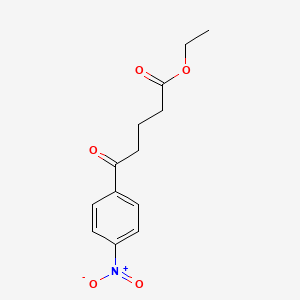

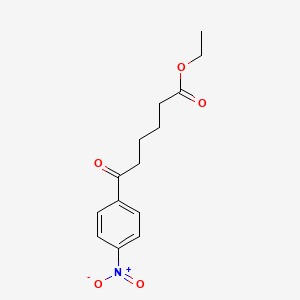

3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone

Vue d'ensemble

Description

1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .

Synthesis Analysis

A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .Molecular Structure Analysis

The molecular structure of a similar compound, 3-(1,3-Dioxolan-2-yl)-2-methylpropanal, is C7H12O3 . The structure includes a 1,3-dioxolane ring, which is a common feature in these types of compounds .Chemical Reactions Analysis

Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-(1,3-Dioxolan-2-yl)-2-methylpropanal, include a molecular weight of 144.17 g/mol, a topological polar surface area of 35.5 Ų, and a complexity of 107 .Applications De Recherche Scientifique

Synthesis of Fluorinated Spirobenzofuran Piperidines

This compound is used as a reactant for the synthesis of fluorinated spirobenzofuran piperidines, which are potential s1 receptor ligands . These ligands have implications in neurological research and could be pivotal in developing treatments for disorders related to the central nervous system .

Ratiometric Fluorescent Probe Development

Researchers utilize this compound to develop a ratiometric fluorescent probe that can specifically detect cysteine over homocysteine and glutathione . This has significant applications in biochemical research, particularly in studying cellular functions and disease mechanisms .

Microwave-Assisted Synthesis of KN-93

The compound is applied in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II . This enzyme plays a crucial role in calcium signaling pathways, and its inhibitors are valuable tools for investigating calcium-dependent cellular processes .

Antitumor Agents Synthesis

It is involved in the synthesis of compounds that exhibit antitumor properties. This application is critical in medicinal chemistry, where new therapeutic agents are being developed to combat various forms of cancer .

Regio-Selective Preparation of Indole Derivatives

The compound serves as a reactant in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals and agrochemicals due to their biological activities .

Wittig Olefination Reagent

It finds its application as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety. This reaction is widely used in organic synthesis to form alkenes, which are fundamental structures in various organic compounds .

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for the compound you’re interested in is not available, it’s important to handle all chemicals with care and to follow safety protocols. For example, a similar compound, 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxylic acid, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Research into 1,3-dioxolanes is ongoing, with recent work aimed at the preparation of new chiral and racemic 1,3-dioxolane derivatives with possible biological activities . Additionally, the oxidation of 1,3-dioxolane is being studied under engine-relevant conditions to examine its capability to be used as a biofuel .

Propriétés

IUPAC Name |

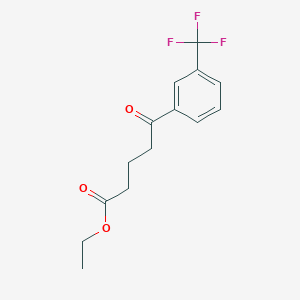

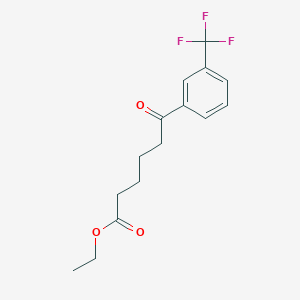

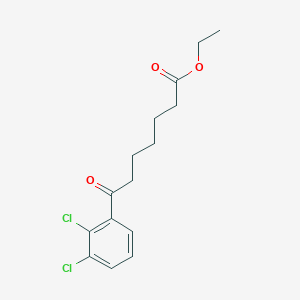

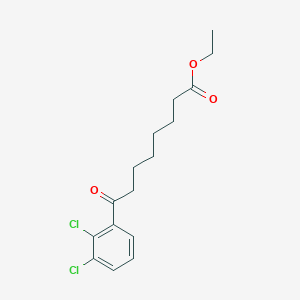

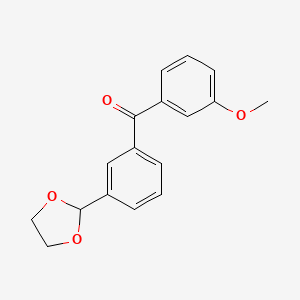

[3-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-7-3-5-13(11-15)16(18)12-4-2-6-14(10-12)17-20-8-9-21-17/h2-7,10-11,17H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZUVRSGCVWQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645047 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone | |

CAS RN |

898778-89-7 | |

| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.